molecular formula C12H16N4S B1471841 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1530973-15-9

1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B1471841
CAS No.: 1530973-15-9
M. Wt: 248.35 g/mol
InChI Key: DRFFGJLULKEOGI-UHFFFAOYSA-N
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Description

1-((3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the development of central nervous system (CNS) agents. Its structure incorporates two privileged pharmacophores: a piperazine ring and a pyrazole moiety substituted with a thiophene group. The piperazine ring is a common feature in many biologically active compounds and approved drugs, often used to optimize pharmacokinetic properties and serve as a scaffold for interacting with target macromolecules . Compounds with structural similarities to this compound, particularly those featuring a piperazine group linked to a phenyl-pyrazole core, have demonstrated notable neuropharmacological activities in scientific studies. Research on such analogs has shown that the mechanism of action can be modulated by key neurotransmitter pathways, including the serotonergic system (e.g., via 5-HT1A receptors) and the GABAergic system (e.g., through the benzodiazepine site of the GABAA receptor) . This suggests that this class of compounds holds potential for investigating new therapeutic approaches for mental disorders. The presence of the thiophene ring may further influence the compound's electronic properties and binding affinity, contributing to its overall research profile. This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-2-11(17-7-1)12-10(8-14-15-12)9-16-5-3-13-4-6-16/h1-2,7-8,13H,3-6,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFFGJLULKEOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been studied for their diverse therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, drawing on various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine and pyrazole precursors. The process often requires specific conditions such as temperature control and the use of catalysts to achieve optimal yields.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, a study highlighted the efficacy of pyrazole compounds in inhibiting BRAF(V600E) mutations, which are common in melanoma. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance its inhibitory effects on various cancer cell lines .

Anti-inflammatory Properties

Several studies have documented the anti-inflammatory effects of pyrazole derivatives. In particular, compounds similar to this compound have shown promise in reducing nitric oxide production and other inflammatory markers in vitro. The IC50 values for these compounds often range around 50–70 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains by disrupting cell membrane integrity, leading to cell lysis. This mechanism was observed in studies involving various pathogenic bacteria .

Case Studies

Study Compound Biological Activity Findings
Pyrazole DerivativesAntitumorInhibitory activity against BRAF(V600E)
Pyrazole-based CompoundsAnti-inflammatoryIC50 values between 50–70 µg/mL
Similar Pyrazole StructuresAntimicrobialEffective against multiple bacterial strains

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and pyrazole rings can significantly influence the biological activity. For example, substituents on the piperazine moiety can enhance solubility and bioavailability, leading to improved therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For example, derivatives of 1H-pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of the pyrazole ring contributes to anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs . Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, providing therapeutic avenues for conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Compounds similar to 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine have been reported to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Pharmacological Insights

  • Neurological Applications : The piperazine moiety is known for its psychoactive properties, suggesting that this compound may have applications in treating neurological disorders such as depression and anxiety. Research into similar compounds has shown promise in modulating neurotransmitter systems, potentially leading to novel antidepressants .
  • Kinase Inhibition : Some derivatives of pyrazole are known to inhibit specific kinases involved in cancer progression, such as MET kinase. This inhibition can lead to reduced tumor growth and metastasis, highlighting the potential of this compound in targeted cancer therapies .

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .
  • Sensor Development : The electronic properties of thiophene-containing compounds make them suitable for use in sensors and electronic devices. Research has explored their application in organic semiconductors and photovoltaic cells due to their ability to conduct electricity when doped appropriately .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines (e.g., H460, A549). The mechanism involved the induction of apoptosis through mitochondrial pathways . This supports the potential use of similar compounds in developing new anticancer therapies.

Case Study 2: Anti-inflammatory Properties

Research highlighted in MDPI showed that compounds with a pyrazole structure could significantly reduce levels of inflammatory markers in animal models of arthritis. This suggests their viability as therapeutic agents for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Piperazine Moieties

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
  • Structure: Features a pyrazole linked to a piperazine via a butanone chain, with a trifluoromethylphenyl substituent on the piperazine.
  • Key Differences: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to the thiophene in the target compound. The butanone linker may increase conformational flexibility.
  • Activity : Piperazine derivatives with trifluoromethyl groups are often investigated for CNS applications due to improved blood-brain barrier penetration .
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine
  • Structure : Replaces the pyrazole-thiophene system with a thiazole ring.
  • Activity : Thiazole-piperazine hybrids are explored for antimicrobial and neurological applications. The hydrochloride salt (MW 233.76) has higher solubility than the free base (MW 197.3) .
2-(1-(2-Fluoroethyl)-3-(Thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
  • Structure : Shares the pyrazole-thiophene core but substitutes piperazine with a fluoroethyl-alcohol chain.
  • Activity : Fluorinated pyrazoles are often associated with improved pharmacokinetic profiles .

Pyrazole-Thiophene Hybrids Without Piperazine

(Z)-2-{[1-Phenyl-3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones
  • Structure: Incorporates a benzofuranone moiety instead of piperazine.
  • Key Differences: The benzofuranone group introduces planar aromaticity, favoring π-π stacking interactions.
  • Activity : Demonstrates antimicrobial activity, with halogen substituents (e.g., chloro) enhancing potency .
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives
  • Structure : Replaces the piperazine-methyl group with a formyl substituent.
  • Key Differences : The aldehyde group allows for further derivatization (e.g., hydrazone formation).
  • Activity : Exhibits antibacterial activity comparable to streptomycin, particularly with halogen substituents .

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring substituted with thiophene can be synthesized via condensation reactions involving hydrazines and β-keto compounds or related intermediates. For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with suitable amines is a common approach.

Example of a Detailed Synthetic Procedure

While no direct industrial-scale procedure for this exact compound was found, related pyrazolyl-piperazine derivatives provide a guide. For instance, the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves:

  • Cyclization of a precursor in the presence of reagents like Lawesson’s reagent to form the pyrazole ring.
  • Deprotection steps to reveal the free piperazine derivative.
  • Purification by crystallization involving washing with toluene and drying under controlled temperatures.

This approach avoids toxic solvents like pyridine and uses environmentally safer alternatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Pyrazole ring formation Condensation of aldehyde and hydrazine Reflux in ethanol ~45 minutes Basic conditions for condensation
Piperazine attachment Alkylation or reductive amination Room temp to 60°C 1-2 hours Use of polar solvents, inert atmosphere
Purification Washing with toluene, drying 0-5°C washing; 40-45°C drying 15-20 hours drying Ensures removal of impurities

Research Findings and Challenges

  • The synthesis of pyrazole derivatives with thiophene substituents is well-documented, but the direct attachment to piperazine via a methylene linker requires careful control to avoid side reactions.
  • Avoidance of toxic solvents such as pyridine is preferred for industrial scalability.
  • High yields (up to 90%) are achievable when condensation and cyclization steps are optimized.
  • Purification steps involving temperature-controlled crystallization improve product quality and stability.

Q & A

Q. What are the standard synthetic routes for preparing 1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine?

A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example:

  • Step 1 : React a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) with propargyl bromide in DMF/K₂CO₃ to introduce an alkyne group .
  • Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives to form triazole intermediates .
  • Step 3 : Modify the pyrazole-thiophene core via Suzuki coupling or lithiation-trapping for regioselective functionalization .
    Key Considerations : Monitor reactions via TLC (hexane:ethyl acetate gradients) and purify using silica gel chromatography .

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine methylene protons at δ 3.4–4.1 ppm) .
  • LC/MS : Confirm molecular weight (e.g., [M+H]+ peaks via electrospray ionization) and purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry for enantiopure derivatives synthesized via asymmetric lithiation with (-)-sparteine .

Q. What computational methods are used to predict its bioactivity?

  • Molecular Docking : Dock the compound into target proteins (e.g., phosphoglycerate dehydrogenase) using AutoDock Vina to assess binding affinity and pose .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. pyridine) with anticancer activity using CoMFA or machine learning .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Catalyst Selection : Use (-)-sparteine or its surrogates for asymmetric lithiation, achieving >90% enantiomeric excess (ee) in α-substituted piperazines .
  • Electrophile Optimization : Sterically hindered electrophiles (e.g., trifluoromethyl pyridines) reduce ring fragmentation during lithiation .
  • Reaction Monitoring : Employ in situ IR spectroscopy to track lithiation progress and minimize side reactions .

Q. How should researchers resolve contradictions in biological activity data?

  • Case Example : If cytotoxicity assays show variability, validate using orthogonal methods (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Structural Confirmation : Recheck NMR assignments to rule out regioisomer contamination (e.g., thiophene vs. furan substitution) .
  • Dose-Response Curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to account for assay noise .

Q. What are the key differences between in vitro and in vivo pharmacological profiling?

  • In Vitro : Screen for kinase inhibition (e.g., PHGDH) at 1–10 μM doses in cell lines (e.g., HCT116 colon cancer) .
  • In Vivo : Adjust dosing for bioavailability (e.g., 10–50 mg/kg in murine models) and monitor metabolites via LC-MS/MS .
    Critical Parameter : Address poor solubility (log P >3) using PEG-based formulations .

Q. What strategies improve metabolic stability in preclinical studies?

  • Structural Modifications : Replace labile groups (e.g., ester linkages) with amides or heterocycles .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to track hepatic clearance in microsomal assays .

Best Practices for Handling

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Storage : Keep at -20°C under argon to prevent oxidation of the thiophene moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine
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1-((3-(thiophen-2-yl)-1H-pyrazol-4-yl)methyl)piperazine

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